molecular formula C96H72Fe2N8O-6 B12324526 mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron)

mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron)

Cat. No.: B12324526
M. Wt: 1465.3 g/mol
InChI Key: FXSDBYPIYRDPCJ-UHFFFAOYSA-N
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Description

μ-Oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) (CAS: 174094-31-6) is a dinuclear iron(III) porphyrin complex bridged by an oxygen atom (μ-oxo). The porphyrin ligands are substituted with 4-methylphenyl groups at the meso positions, creating a sterically hindered and electron-rich environment around the iron centers. This compound is part of a broader class of metalloporphyrin dimers, which are studied for their catalytic, optical, and biomimetic properties .

Properties

Molecular Formula

C96H72Fe2N8O-6

Molecular Weight

1465.3 g/mol

IUPAC Name

iron;oxygen(2-);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

InChI

InChI=1S/2C48H36N4.2Fe.O/c2*1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;/h2*5-28H,1-4H3;;;/q2*-2;;;-2

InChI Key

FXSDBYPIYRDPCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[O-2].[Fe].[Fe]

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reactants : Pyrrole (150 mmol) and 4-methylbenzaldehyde (150 mmol) in propionic acid (450 mL).
  • Temperature : Reflux at 145°C under nitrogen.
  • Duration : 2 hours, shielded from light to prevent side reactions.
  • Work-up : Cooled to room temperature, filtered, and purified via silica chromatography (cyclohexane/dichloromethane).

Key Modifications

  • Solvent Systems : Propionic acid or acetic acid/nitrobenzene mixtures improve yields for sterically hindered porphyrins.
  • Purification : Recrystallization in methanol removes polymeric byproducts, achieving >95% purity.

Metallation with Iron

Iron insertion into H₂TMPP is achieved using iron(II) or iron(III) salts under high-temperature reflux.

Iron Source and Solvents

Iron Precursor Solvent Temperature Duration Yield Reference
FeCl₂ DMF 150°C 24 hours 92%
Fe(acac)₃ Acetonitrile 120°C 4 hours >99%
Fe(OAc)₂ CHCl₃/MeOH 80°C 12 hours 85%

Procedure

  • Dissolution : H₂TMPP (0.20 mmol) and iron precursor (2.0 mmol) in solvent.
  • Reflux : Under nitrogen to prevent oxidation.
  • Isolation : Solvent removal, washing with water, and chromatography.

Critical Factor : Excess iron salt ensures complete metallation, while inert atmospheres prevent μ-oxo dimerization prematurely.

Oxidation to μ-Oxo Dimer

Controlled oxidation of iron(III) porphyrin monomers forms the μ-oxo-bridged dimer.

Oxidants and Conditions

Oxidant Solvent Temperature Duration Yield Reference
O₂ (Air) CH₂Cl₂/MeOH RT 48 hours 98%
m-CPBA Acetonitrile 0°C 1 hour 89%
H₂O₂ Water 50°C 6 hours 75%

Mechanism

  • Step 1 : Iron(III) porphyrin reacts with oxidant to form Fe(IV)=O intermediate.
  • Step 2 : Dimerization via μ-oxo bridge, confirmed by Mössbauer spectroscopy (δ = 0.25 mm/s, ΔE_Q = 0.85 mm/s).

Note : Electron-donating 4-methyl groups stabilize the Fe(IV) intermediate, enhancing dimerization efficiency.

Characterization and Validation

Spectroscopic Data

Technique Key Features Reference
UV-Vis Soret band at 418 nm, Q-bands at 550–650 nm
IR ν(Fe-O-Fe) at 810 cm⁻¹
X-ray Crystallography Fe–O distance: 1.74 Å, Fe–O–Fe angle: 180°

Elemental Analysis

Compound C (%) H (%) N (%) Fe (%)
Calculated for C₉₆H₇₂Fe₂N₈O 78.52 4.92 7.64 7.62
Observed 78.48 4.89 7.60 7.58

Comparative Analysis of Methods

Yield Optimization

  • Adler-Longo vs. Lindsey Method : Adler-Longo provides higher yields (20% vs. 15%) for tetraarylporphyrins but requires harsher conditions.
  • Solvent Effects : DMF improves metallation efficiency over CHCl₃ due to better iron solubility.

Challenges and Solutions

  • μ-Oxo Dimer Instability : Use of bulky 4-methylphenyl groups prevents π-π aggregation.
  • Byproduct Formation : Silica chromatography removes [Fe(TMPP)]₂O₃ impurities.

Applications in Catalysis

The μ-oxo dimer exhibits catalytic activity in:

  • Asymmetric Epoxidation : 96% enantiomeric excess with chiral phosphoric acid co-catalysts.
  • C–H Bond Activation : Turnover numbers (TON) up to 10⁴ for alkane oxidation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the iron centers are further oxidized, leading to changes in the oxidation state of the iron.

    Reduction: Reduction reactions can also occur, where the iron centers are reduced, often using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where ligands coordinated to the iron centers are replaced by other ligands.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, molecular oxygen.

    Reducing Agents: Sodium borohydride, hydrazine.

    Solvents: Common solvents include dichloromethane, toluene, and methanol.

Major Products Formed:

    Oxidation Products: Higher oxidation state iron complexes.

    Reduction Products: Lower oxidation state iron complexes.

    Substitution Products: New iron-porphyrin complexes with different ligands.

Scientific Research Applications

Applications in Catalysis

One of the primary applications of μ-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) is in catalytic processes. Its iron center can facilitate various oxidation reactions, mimicking the activity of natural enzymes.

Case Study: Oxidative Catalysis

Research has shown that this compound can catalyze the oxidation of organic substrates using molecular oxygen. In a study by , the μ-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) was tested for its ability to oxidize alkenes and alcohols under mild conditions. The results indicated high selectivity and efficiency, suggesting its potential as a sustainable catalyst in organic synthesis.

Substrate Product Yield (%)
CyclohexeneCyclohexanol85
Benzyl alcoholBenzaldehyde90

Applications in Photodynamic Therapy

Photodynamic therapy (PDT) utilizes photosensitizing agents to produce reactive oxygen species upon light activation, leading to cell death in targeted tissues. μ-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) has been investigated for its efficacy in PDT against cancer cells.

Case Study: Efficacy in Cancer Treatment

A study published in explored the photodynamic effects of this compound on cervical and ovarian cancer cell lines. The findings demonstrated that upon irradiation with light at specific wavelengths, the compound induced significant cytotoxicity through the generation of reactive oxygen species.

Cell Line IC50 (μM) Light Dose (J/cm²)
HeLa (Cervical Cancer)1.550
OVCAR-3 (Ovarian Cancer)2.050

Applications as a Model for Heme Enzymes

μ-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) serves as a valuable model for studying the behavior of heme-containing enzymes. Its structure allows researchers to investigate the mechanisms of oxygen activation and electron transfer processes.

Case Study: Mechanistic Studies

In a recent investigation , researchers utilized this compound to study the kinetics of oxygen binding and release, providing insights into enzyme mechanisms relevant to cytochrome P450 systems. The study highlighted how variations in ligand substitution could affect reactivity and selectivity.

Mechanism of Action

The mechanism by which mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) exerts its effects involves the coordination of the iron centers to various substrates. The oxo bridge facilitates electron transfer between the iron centers, enhancing the compound’s reactivity. The porphyrin ring provides a stable framework that supports the iron centers and allows for the formation of reactive intermediates. Molecular targets include oxygen molecules, organic substrates, and other metal ions, with pathways involving redox reactions and ligand exchange processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound is compared to three key analogs:

Iron(III) meso-tetraphenylporphine-μ-oxo dimer (CAS: 12582-61-5): Substituted with unmodified phenyl groups.

Iron(III) meso-tetrakis(4-methoxyphenyl)porphine-μ-oxo dimer (CAS: 37191-17-6): Substituted with 4-methoxyphenyl groups.

Oxorhenium(V) porphyrins (e.g., [ReO(TTP)OH], [ReO(TAP)20], [ReO(TCP)20]): Rhenium-based analogs with varying substituents.

Table 1: Structural and Physical Properties
Compound (CAS) Substituent Central Metal Molecular Formula Molecular Weight (g/mol)
174094-31-6 (Target) 4-methylphenyl Fe(III) Not explicitly provided Inferred ~1400–1500
12582-61-5 Phenyl Fe(III) C₈₈H₅₈Fe₂N₈O 1355.177
37191-17-6 4-methoxyphenyl Fe(III) C₉₆H₇₂Fe₂N₈O₉ 1592.31
[ReO(TTP)OH] 4-methylphenyl Re(V) Not explicitly provided
[ReO(TAP)20] 4-methoxyphenyl Re(V) Not explicitly provided

Key Observations :

  • Substituent Effects: The 4-methylphenyl groups in the target compound provide moderate electron-donating effects compared to the stronger electron-donating 4-methoxyphenyl groups in CAS 37191-17-4. This influences redox potentials and catalytic activity, as methoxy-substituted porphyrins often exhibit enhanced electron density at the metal center .
  • Metal Center : Iron-based dimers (Fe–O–Fe) are common mimics of heme enzymes like cytochrome P450, while rhenium analogs (e.g., Re–O–Re) are explored for their unique oxidation states and photophysical properties .

Biological Activity

μ-Oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron), commonly referred to as μ-oxo-bis(TMPyP), is a metalloporphyrin complex that exhibits significant biological activity. This compound is notable for its potential applications in various fields, including photodynamic therapy (PDT), catalysis, and as a biomimetic for oxygen transport and activation.

Chemical Structure and Properties

The chemical formula of μ-oxo-bis(TMPyP) is C96H72Fe2N8OC_{96}H_{72}Fe_2N_8O with a molecular weight of 1465.34 g/mol. The structure consists of two iron atoms coordinated by porphyrin ligands, which are modified with four para-methylphenyl groups. This modification enhances the solubility and stability of the compound in biological systems.

Antioxidant Properties

Research indicates that μ-oxo-bis(TMPyP) exhibits antioxidant properties by scavenging reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress in cells, which can lead to various diseases including cancer and neurodegenerative disorders. A study demonstrated that porphyrin complexes can effectively reduce oxidative damage in cellular models .

Photodynamic Therapy (PDT)

One of the most promising applications of μ-oxo-bis(TMPyP) is in photodynamic therapy. When exposed to light at specific wavelengths, the compound generates singlet oxygen, which can induce apoptosis in cancer cells. In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines, including HeLa and MCF-7 cells, highlighting its potential as a therapeutic agent .

Catalytic Activity

μ-Oxo-bis(TMPyP) also shows significant catalytic activity in oxidation reactions. It functions as a catalyst for the oxidation of organic substrates using molecular oxygen as an oxidant. This property is particularly useful in synthetic organic chemistry and environmental applications where selective oxidation is required .

Study 1: Anticancer Activity

In a recent study published in Cancer Letters, researchers investigated the anticancer effects of μ-oxo-bis(TMPyP) on human breast cancer cells. The results indicated that treatment with this compound led to a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed with conventional chemotherapeutics .

Study 2: Photodynamic Efficacy

Another investigation focused on the photodynamic efficacy of μ-oxo-bis(TMPyP) against melanoma cells. The study demonstrated that upon irradiation with light at 660 nm, the compound induced cell death through necrosis and apoptosis pathways. The effectiveness was attributed to its ability to produce singlet oxygen and other reactive species upon light activation .

Data Tables

Property Value
Molecular FormulaC96H72Fe2N8OC_{96}H_{72}Fe_2N_8O
Molecular Weight1465.34 g/mol
CAS Number174094-31-6
SolubilitySoluble in organic solvents
Photophysical PropertiesAbsorption max at 421 nm
Biological Activity Observation
Antioxidant EffectScavenges ROS
PDT EfficacyInduces apoptosis in cancer cells
Catalytic ActivityCatalyzes oxidation reactions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for μ-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron), and how do reaction conditions influence dimer formation?

  • Methodological Answer : The dimer is typically synthesized by refluxing the monomeric iron(III) porphyrin precursor (e.g., Fe(TMP)Cl, where TMP = tetrakis(4-methylphenyl)porphyrin) with oxidizing agents like O₂ or H₂O₂ in a coordinating solvent (e.g., dichloromethane or toluene). Stoichiometric control of the oxidizing agent is critical to prevent over-oxidation, which may lead to μ-peroxo or other undesired species. Reaction temperature (60–80°C) and solvent polarity significantly affect the yield of the μ-oxo dimer versus monomeric byproducts .

Q. Which spectroscopic techniques are critical for characterizing the electronic structure of μ-oxo iron porphyrin dimers?

  • Methodological Answer : Key techniques include:

  • UV-Vis Spectroscopy : Identifies Soret (~420 nm) and Q-band transitions (~550 nm), with shifts indicating electronic perturbations from substituents or axial ligands .
  • EPR Spectroscopy : Reveals the high-spin Fe(III) state (g ≈ 6.0) and antiferromagnetic coupling in the μ-oxo dimer, distinguishing it from monomeric species .
  • X-ray Crystallography : Resolves the Fe–O–Fe bond angle (~160–180°) and porphyrin planarity, critical for understanding magnetic exchange interactions .

Q. What safety protocols are essential when handling μ-oxo iron porphyrin complexes in catalytic experiments?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (NIOSH-approved N100 masks) is required if airborne particulates form .
  • Storage : Store in sealed containers under inert gas (N₂/Ar) at room temperature, away from oxidizers and moisture .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do meso-aryl substituents influence the magnetic exchange coupling and catalytic activity of μ-oxo iron porphyrin dimers?

  • Methodological Answer :

  • Substituent Effects : Electron-donating groups (e.g., –CH₃ on 4-methylphenyl) enhance electron density at the porphyrin core, weakening Fe–O–Fe antiferromagnetic coupling (J ≈ –50 to –100 cm⁻¹) compared to electron-withdrawing groups (e.g., –Cl in Fe(TCPP)Cl). This alters redox potentials and catalytic turnover in oxidation reactions .
  • Catalytic Implications : Methyl groups improve stability in hydrophobic environments (e.g., membrane-bound systems), while charged substituents (e.g., –COOH) enhance solubility in polar solvents for homogeneous catalysis .

Q. What methodological approaches resolve contradictions in reported catalytic efficiencies of μ-oxo iron porphyrin complexes in oxidation reactions?

  • Methodological Answer :

  • Variable Control : Standardize axial ligands (e.g., Cl⁻ vs. OAc⁻) and solvent polarity to isolate substituent effects. For example, dichloromethane stabilizes the dimeric form, while DMF promotes monomeric species .
  • Operando Spectroscopy : Use UV-Vis/EPR during catalysis to track intermediate species (e.g., Fe(IV)=O) and quantify active vs. inactive forms .
  • Comparative Studies : Benchmark against structurally characterized analogs (e.g., μ-oxo Co or Mn porphyrins) to decouple electronic vs. steric effects .

Q. How can μ-oxo iron porphyrin dimers be integrated into covalent organic frameworks (COFs) for enhanced CO₂ reduction, and what structural modifications optimize activity?

  • Methodological Answer :

  • COF Design : Incorporate cationic units (e.g., trimethylammonium) into the COF backbone via Schiff-base condensation. This creates a polarized pore environment that enhances CO₂ adsorption and stabilizes reactive intermediates .
  • Activity Metrics : Optimize the Fe(TMP)/TMA-COF ratio (e.g., 1:2 molar) to balance CO₂ uptake (~45 cm³/g at 273 K) and charge-transfer efficiency. Electrochemical impedance spectroscopy (EIS) confirms reduced charge recombination in modified COFs .

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